Technical Whitepaper: 2-Bromo-5-ethylpyridine-3-carbonitrile
Technical Whitepaper: 2-Bromo-5-ethylpyridine-3-carbonitrile
Precision Scaffolds in Medicinal Chemistry: Synthesis, Reactivity, and Applications
Executive Summary
2-Bromo-5-ethylpyridine-3-carbonitrile (CAS: 139549-00-1 ) is a high-value heterocyclic intermediate utilized primarily in the synthesis of small-molecule kinase inhibitors and complex agrochemicals. Distinguished by its trisubstituted pyridine core, this compound offers three distinct vectors for chemical diversification: the electrophilic C2-bromide, the transformable C3-nitrile, and the lipophilic C5-ethyl group.
This technical guide provides an in-depth analysis of its chemical architecture, industrial synthesis pathways, and strategic utility in drug discovery. It is designed for medicinal chemists and process engineers seeking to leverage this scaffold for structure-activity relationship (SAR) optimization.
Chemical Identity & Physical Profile
The compound is characterized by a pyridine ring substituted at the 2, 3, and 5 positions. The 5-ethyl group provides a critical hydrophobic handle often required for binding affinity in hydrophobic pockets of enzymes (e.g., ATP-binding sites of kinases), while the 2-bromo and 3-cyano groups serve as orthogonal reactive handles.
Table 1: Technical Specifications
| Property | Specification |
| Chemical Name | 2-Bromo-5-ethylpyridine-3-carbonitrile |
| Synonyms | 2-Bromo-5-ethylnicotinonitrile; 5-Ethyl-2-bromopyridine-3-carbonitrile |
| CAS Registry Number | 139549-00-1 |
| Molecular Formula | |
| Molecular Weight | 211.06 g/mol |
| Appearance | Off-white to pale yellow crystalline solid (Typical) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| LogP (Predicted) | ~2.3 (Lipophilic) |
| Storage Conditions | Inert atmosphere, 2-8°C, protect from light |
Strategic Synthesis Pathways
The synthesis of 2-bromo-5-ethylpyridine-3-carbonitrile is most efficiently achieved through a Guareschi-Thorpe condensation followed by aromatization and bromination. This route is preferred over direct bromination of 5-ethylnicotinonitrile due to superior regiocontrol.
2.1. The Guareschi-Thorpe Route (Preferred)
-
Cyclization: Condensation of butyraldehyde with ethyl cyanoacetate and cyanoacetamide (or ammonia) yields the intermediate 5-ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (also known as 5-ethyl-2-hydroxynicotinonitrile).
-
Bromination: The 2-hydroxy/2-oxo group is converted to the bromide using phosphorus oxybromide (
) or phosphorus pentabromide ( ) in DMF.
2.2. Mechanistic Insight
-
Regioselectivity: The condensation step fixes the nitrogen and carbon skeleton, ensuring the ethyl group is at C5 and the nitrile at C3.
-
Bromination:
acts as a dehydrating halogenating agent. The reaction proceeds via an imidoyl bromide intermediate. DMF is often used as a catalyst (Vilsmeier-Haack type activation) to facilitate the nucleophilic attack of the bromide ion.
2.3. Synthesis Workflow Diagram
Figure 1: The de novo ring formation strategy ensures high regiochemical purity compared to direct halogenation methods.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry. The specific arrangement of functional groups allows for the rapid construction of fused heterocycles and bi-aryl systems common in kinase inhibitors (e.g., targeting FGFR, EGFR, or PI3K pathways).
3.1. Key Reactivity Vectors
-
C2-Bromide (
& Cross-Coupling):-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install a bi-aryl motif.
-
Buchwald-Hartwig Amination: Reacts with amines to introduce solubilizing groups or hinge-binding motifs.
- : Displacement by nucleophiles (amines, thiols) is activated by the electron-withdrawing nitrile group at C3.
-
-
C3-Nitrile (Cyclization & Reduction):
-
Cyclization: Reaction with hydrazine or amidines can form pyrazolo[3,4-b]pyridines or pyrido[2,3-d]pyrimidines .
-
Reduction: Can be reduced to an aminomethyl group (
) or hydrolyzed to an amide/acid.
-
-
C5-Ethyl (Hydrophobic Anchor):
-
Provides metabolic stability and hydrophobic interaction (Van der Waals forces) within the target protein pocket.
-
3.2. Reaction Map
Figure 2: The scaffold acts as a linchpin for diverse chemical libraries.
Experimental Protocol: Representative Bromination
Note: This protocol is a generalized adaptation for 2-bromo-nicotinonitriles based on standard literature methods.
Objective: Conversion of 5-ethyl-2-hydroxynicotinonitrile to 2-bromo-5-ethylnicotinonitrile.
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (
). -
Reagents:
-
5-Ethyl-2-hydroxynicotinonitrile (1.0 eq)
-
Phosphorus Oxybromide (
) (1.5 eq) or . -
DMF (Catalytic amount, ~0.1 eq).[1]
-
Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE).
-
-
Procedure:
-
Suspend the starting pyridone in the solvent.
-
Add
carefully (solid addition) under inert atmosphere ( ). -
Add catalytic DMF.[2]
-
Heat the mixture to 100–110°C for 3–5 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Safety & Handling (E-E-A-T)
-
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (Category 3/4).
-
Irritant: Causes skin and eye irritation.
-
Nitrile Hazard: Metabolically can release cyanide; handle with extreme care.
-
-
Precautions:
-
Use only in a well-ventilated fume hood.
-
Wear nitrile gloves, safety goggles, and a lab coat.
-
Avoid contact with strong acids (potential HCN release) and strong oxidizers.
-
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.
References
-
ChemicalRegister. (2025). 3-Pyridinecarbonitrile, 2-bromo-5-ethyl- (CAS No. 139549-00-1). Retrieved from
-
PubChem. (2025).[4][5] Pyridinecarbonitrile Derivatives and their Synthesis. National Library of Medicine. Retrieved from
- Guareschi, I. (1896). Sur la synthèse des composés pyridiques. Mem. Reale Accad. Sci. Torino, 46.
-
Li, J. J. (2014).[6] Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for Guareschi-Thorpe and Vilsmeier-Haack mechanisms).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-3-methyl-5-nitropyridine | C6H5BrN2O2 | CID 5200466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijssst.info [ijssst.info]
